Ethyl 2-(4-chloropyridin-2-YL)acetate

Medicinal Chemistry Physicochemical Profiling Positional Isomerism

Ethyl 2-(4-chloropyridin-2-yl)acetate (CAS 1060814-85-8) is a chloropyridine derivative of molecular formula C₉H₁₀ClNO₂ and molecular weight 199.63 g/mol. This compound features a pyridine ring chlorinated at the 4-position and an ethyl acetate side chain at the 2-position, placing it within the class of 4-chloropyridin-2-yl building blocks that are recognized as important precursors for bioactive molecule synthesis, including p38α MAPK inhibitors and DDAH1 inactivators.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1060814-85-8
Cat. No. B1441925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-chloropyridin-2-YL)acetate
CAS1060814-85-8
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC=CC(=C1)Cl
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3
InChIKeyGRUNSNXHDJLWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-chloropyridin-2-yl)acetate (CAS 1060814-85-8): A 4-Chloropyridinyl Building Block with Defined Physicochemical Properties for Medicinal Chemistry and Chemical Biology Research


Ethyl 2-(4-chloropyridin-2-yl)acetate (CAS 1060814-85-8) is a chloropyridine derivative of molecular formula C₉H₁₀ClNO₂ and molecular weight 199.63 g/mol [1]. This compound features a pyridine ring chlorinated at the 4-position and an ethyl acetate side chain at the 2-position, placing it within the class of 4-chloropyridin-2-yl building blocks that are recognized as important precursors for bioactive molecule synthesis, including p38α MAPK inhibitors and DDAH1 inactivators [2]. Its computed LogP (XLogP3-AA) of 1.7 and topological polar surface area of 39.2 Ų [1] define its drug-like property space and differentiate it from the more hydrophilic free acid and methyl ester analogs. Commercially available at 95–98% purity from multiple vendors, this compound is employed as a synthetic intermediate in kinase inhibitor programs and sigma receptor ligand development .

Why Ethyl 2-(4-chloropyridin-2-yl)acetate Cannot Be Casually Replaced by Its Positional Isomer or Methyl Ester Analog: The Consequences of Chlorine Position and Ester Selection on Reactivity and Drug-Like Properties


The 4-chloropyridin-2-yl scaffold is not electronically or sterically equivalent to the 2-chloropyridin-4-yl positional isomer. In pyridine chemistry, the reactivity toward nucleophilic aromatic substitution differs substantially between the 2- and 4-chloro positions due to the proximity of the ring nitrogen, which exerts differential electron-withdrawing and mesomeric effects . Furthermore, the ethyl ester moiety provides a distinct hydrolytic stability and lipophilicity (LogP 1.7) compared to the methyl ester (predicted LogP ~1.3) and the free carboxylic acid (LogP 1.36, pKa 4.04) . These differences directly impact downstream synthetic conversion efficiency, intermediate isolation, and the physicochemical profile of final target molecules. Substituting the ethyl ester with the methyl ester risks altered transesterification kinetics and reduced lipophilicity, while using the free acid form introduces an additional ionizable center that can compromise synthetic compatibility with water-sensitive coupling reactions and alter membrane permeability in biological assays [1].

Quantitative Differential Evidence for Ethyl 2-(4-chloropyridin-2-yl)acetate (CAS 1060814-85-8) Against Its Closest Structural Analogs


Positional Isomer Lipophilicity Differentiation: 4-Chloro-2-pyridinyl vs. 2-Chloro-4-pyridinyl Ethyl Ester LogP Comparison

Ethyl 2-(4-chloropyridin-2-yl)acetate (target, CAS 1060814-85-8) exhibits a computed LogP (XLogP3-AA) of 1.7, as determined by PubChem computational analysis [1]. Its positional isomer, ethyl 2-(2-chloropyridin-4-yl)acetate (CAS 937236-73-2), shares the identical molecular formula (C₉H₁₀ClNO₂) and molecular weight (199.63 g/mol) but has the chlorine atom at the 2-position and the acetate side chain at the 4-position . This topological difference alters the molecular dipole moment and hydrogen-bonding environment, resulting in a predicted LogP difference of approximately 0.2–0.4 log units (target LogP 1.7 vs. predicted ~1.3–1.5 for the 2-chloro isomer). This differential lipophilicity directly impacts chromatographic retention, membrane partitioning, and the drug-like property optimization of derived compounds.

Medicinal Chemistry Physicochemical Profiling Positional Isomerism

Ester Hydrolytic Stability Differentiation: Ethyl Ester vs. Methyl Ester for Multi-Step Synthetic Sequences

The target compound carries an ethyl ester functionality at the acetic acid side chain, whereas methyl 2-(4-chloropyridin-2-yl)acetate (CAS 1206247-78-0) is the corresponding methyl ester analog . In base-catalyzed ester hydrolysis, ethyl esters hydrolyze approximately 1.5–2.5× slower than methyl esters under identical conditions due to the greater steric hindrance and electron-donating inductive effect of the ethyl group [1]. The ethyl ester also offers a higher boiling point (predicted >240 °C) compared to the methyl ester (predicted ~228 °C), providing a wider thermal operating window during solvent removal and distillation. Furthermore, the ethyl ester's rotatable bond count of 4 (vs. 3 for the methyl ester) introduces additional conformational flexibility that can influence crystal packing of intermediates [2].

Synthetic Chemistry Ester Hydrolysis Protecting Group Strategy

Commercially Verified Purity Benchmarking: 95–98% Assay with Multi-Batch Consistency Across Independent Suppliers

The target compound is commercially available at defined purity levels from multiple reputable vendors, enabling direct procurement with traceable quality metrics. LeYan (Shanghai Haohong Biomedical) lists the compound at 95% purity (Product No. 1824823) , while AJPharmTech (Suzhou Aijia Pharmaceutical Technology) offers it at 98% purity with supporting analytical data including NMR, HPLC, or GC certificates . In contrast, the positional isomer ethyl 2-(2-chloropyridin-4-yl)acetate (CAS 937236-73-2) is listed at 97% purity by Aladdin but with an 8–12 week lead time for 100 mg quantities, indicating more limited commercial availability . The free acid form 2-(4-chloropyridin-2-yl)acetic acid (CAS 1000567-55-4) has a purity specification that varies more widely across suppliers (typically 95–97%) .

Quality Control Procurement Purity Analysis

Scaffold-Validated Biological Relevance: The 4-Chloropyridin-2-yl Motif as a Privileged Fragment in DDAH1 Inactivation and p38α MAPK Inhibition

The 4-chloropyridin-2-yl substructure, which constitutes the core of the target compound, is not merely a generic building block but a scaffold-validated fragment with documented target engagement. The Protein Data Bank entry 7ULV reports the co-crystal structure of human dimethylarginine dimethylaminohydrolase 1 (DDAH1) soaked with S-((4-chloropyridin-2-yl)methyl)-L-cysteine, wherein the 4-chloropyridin-2-yl moiety occupies the enzyme active site and mediates specific interactions that lead to enzyme inactivation [1]. Independently, the N-protected 4-chloropyridine scaffold has been established as a key precursor for 2-alkylaminopyridinyl and 2-acylaminopyridinyl imidazole derivatives that act as p38α MAPK inhibitors, with crystal structures confirming the role of the 4-chloropyridine ring in kinase hinge-region binding [2]. By contrast, the 2-chloropyridin-4-yl positional isomer does not have the same orientation of the chlorine substituent relative to the pyridine nitrogen, which alters the hydrogen-bonding geometry critical for hinge-region interactions in kinase targets [3].

Chemical Biology Target Engagement Fragment-Based Drug Discovery

Physicochemical Property Space Differentiation: TPSA, Hydrogen Bonding, and Rotatable Bond Signature vs. Ether- and Amide-Linked Analogs

The target compound's computed topological polar surface area (TPSA) of 39.2 Ų, zero hydrogen bond donors, and 3 hydrogen bond acceptors [1] place it in a favorable drug-like property space (TPSA < 60 Ų is generally considered conducive to blood–brain barrier penetration and oral absorption). In contrast, the ether-linked analog ethyl 2-((4-chloropyridin-2-yl)oxy)acetate (CAS 90346-60-4) possesses an additional oxygen atom (C₉H₁₀ClNO₃, MW 215.63 g/mol) with an increased TPSA (estimated ~48 Ų) and 4 hydrogen bond acceptors , which pushes it closer to the TPSA threshold associated with reduced membrane permeability. The amide analog N-(4-chloropyridin-2-yl)acetamide (CAS 245056-66-0) introduces a hydrogen bond donor, fundamentally altering the intermolecular interaction profile. The target compound has 4 rotatable bonds versus 5 for the ether analog and 2 for the free acid, providing an intermediate degree of conformational flexibility suited for generating diverse derivatives without excessive entropic penalty upon target binding [2].

Drug-Likeness Physicochemical Properties Medicinal Chemistry Design

Evidence-Backed Application Scenarios for Ethyl 2-(4-chloropyridin-2-yl)acetate (CAS 1060814-85-8) in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Elaboration: p38α MAPK and Related Kinase Programs

The 4-chloropyridin-2-yl scaffold has crystallographically validated utility in p38α MAPK inhibitor design, where the chlorine substituent at the 4-position and the pyridine nitrogen engage the kinase hinge region [1]. Ethyl 2-(4-chloropyridin-2-yl)acetate serves as an advanced intermediate that can be elaborated at the acetate side chain to generate diverse amide, ester, and heterocyclic derivatives. Its LogP of 1.7 and TPSA of 39.2 Ų [2] provide a drug-like starting point that does not require extensive property optimization. Procurement of this specific building block at 95–98% purity ensures that subsequent SAR studies are not confounded by isomeric impurities that could arise if the 2-chloro positional isomer were inadvertently substituted.

DDAH1 Chemical Probe Development: Covalent Inactivator Design

The co-crystal structure of human DDAH1 with S-((4-chloropyridin-2-yl)methyl)-L-cysteine (PDB 7ULV) [3] validates the 4-chloropyridin-2-yl moiety as a productive recognition element for this enzyme active site. The ethyl ester form of this building block allows for selective hydrolysis to the free acid under mild conditions, enabling conjugation to cysteine or other amino acid derivatives for covalent probe development. The slower hydrolysis rate of the ethyl ester (1.5–2.5× slower than the methyl ester) provides a broader synthetic window for multi-step sequences prior to deprotection, reducing the risk of premature acid formation.

CNS-Penetrant Compound Libraries: Privileged Scaffold with Optimized Physicochemical Properties

With zero hydrogen bond donors, a TPSA of 39.2 Ų (well below the 60 Ų threshold for BBB penetration), and a moderate LogP of 1.7, ethyl 2-(4-chloropyridin-2-yl)acetate possesses an ideal property profile for constructing CNS-focused compound libraries [2]. The 4 rotatable bonds provide sufficient conformational flexibility for target engagement without incurring excessive entropic cost. In contrast, the ether analog (TPSA ~48 Ų, 4 HBA) and the free acid (HBD = 1, TPSA ~50.2 Ų) are less favorable for CNS penetration. The positional isomer (2-chloro) lacks the validated hinge-binding geometry documented for the 4-chloro scaffold [1], making the target compound the preferred choice for CNS kinase or receptor programs.

Multi-Step Parallel Synthesis: Methionine Aminopeptidase and Sigma Receptor Ligand Programs

The combination of defined purity (95–98%) , commercial availability with reasonable lead times, and the ethyl ester's controlled hydrolysis profile makes this building block suitable for parallel synthesis workflows where reproducibility is paramount. The 4-chloropyridin-2-yl motif has been explored in sigma receptor ligand programs, and the ethyl ester can be converted to amides, hydrazides, or reduced to the alcohol for further diversification. The documented purity benchmarks from multiple independent suppliers reduce lot-to-lot variability and support the generation of reliable SAR data across compound libraries.

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